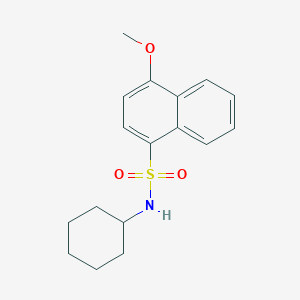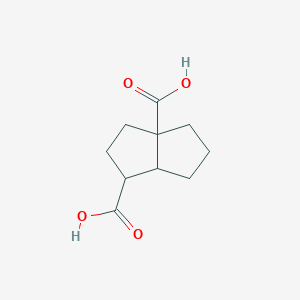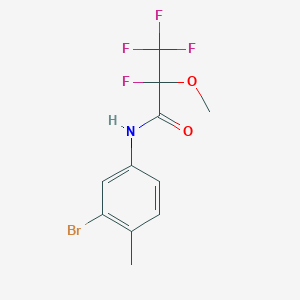
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide: is an organic compound with the molecular formula C17H21NO3S and a molecular weight of 319.42 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with cyclohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniform reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial and antifungal agent.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
- N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
- N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
- N-cyclohexyl-4-methoxy-1-naphthalenesulfonamide
Comparison: this compound is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to other similar compounds, it exhibits higher stability and a broader range of applications in both medicinal and industrial fields.
Properties
IUPAC Name |
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-2-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNYZACVNUUHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(ethylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B395207.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B395210.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B395212.png)
![N-(4-bromophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B395213.png)
![1,2-diethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B395214.png)

![8-(3,4-DIMETHOXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B395219.png)
![6-Amino-3-(4-ethoxy-3-methoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B395220.png)

![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B395222.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395223.png)
![2-tert-butyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B395225.png)
![N-cyclohexyl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B395227.png)
![METHYL 2-[(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B395228.png)
